A Technical Guide to 1,3-Distearoyl-Glycerol-d5 (1,3-18:0 DG-d5)
A Technical Guide to 1,3-Distearoyl-Glycerol-d5 (1,3-18:0 DG-d5)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical properties, analytical methodologies, and biological relevance of 1,3-distearoyl-glycerol-d5 (1,3-18:0 DG-d5). This deuterated diacylglycerol is a critical tool in lipidomics research, serving as an internal standard for the accurate quantification of diacylglycerols in complex biological samples.
Core Physical and Chemical Properties
1,3-18:0 DG-d5 is a deuterated analog of 1,3-distearoylglycerol, a diacylglycerol containing two stearic acid (18:0) chains. The "-d5" designation indicates that five hydrogen atoms on the glycerol backbone have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based lipidomics, as it is chemically identical to its endogenous counterpart but can be distinguished by its higher mass.
Table 1: Physical and Chemical Properties of 1,3-18:0 DG-d5 and Related Compounds
| Property | 1,3-18:0 DG-d5 (1,3-Distearoyl-glycerol-d5) | 1,3-Distearoyl-glycerol (Non-deuterated) |
| Synonyms | 1,3-dioctadecanoyl-2-hydroxy-sn-glycerol-d5, DG(18:0/0:0/18:0)-d5 | DG(18:0/0:0/18:0), 1,3-Distearin |
| Molecular Formula | C₃₉H₇₁D₅O₅[1] | C₃₉H₇₆O₅[2] |
| Molecular Weight | 630.05 g/mol [1] | 625.0 g/mol [2] |
| Appearance | Typically a solid | Solid |
| Solubility | Soluble in organic solvents such as DMF (20 mg/ml), DMSO (30 mg/ml), and to a lesser extent in Ethanol (0.25 mg/ml) and PBS (pH 7.2, 0.7 mg/ml) (data for non-deuterated analog).[2] | DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml.[2] |
| Storage Temperature | -20°C | -20°C |
| CAS Number | 1246523-69-2[1] | 504-40-5[2] |
Experimental Protocols
The primary application of 1,3-18:0 DG-d5 is as an internal standard in lipidomics workflows for the quantification of diacylglycerols (DAGs). Below are detailed methodologies for its use in mass spectrometry-based analyses.
Lipid Extraction from Biological Samples (Bligh & Dyer Method)
This protocol outlines a standard procedure for extracting total lipids from biological matrices such as plasma or tissue homogenates.
Materials:
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Biological sample (e.g., 100 µL plasma)
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Chloroform
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Methanol
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Deionized water
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1,3-18:0 DG-d5 internal standard solution (in a suitable organic solvent)
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Glass centrifuge tubes with PTFE-lined caps
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Vortex mixer
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Centrifuge
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Nitrogen gas evaporator
Procedure:
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To a glass centrifuge tube, add the biological sample.
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Spike the sample with a known amount of 1,3-18:0 DG-d5 internal standard solution.
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Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
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Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
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Add deionized water to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.
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Vortex again for 30 seconds.
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Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
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Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new tube.
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Dry the lipid extract under a gentle stream of nitrogen.
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Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1).
Quantification of Diacylglycerols by LC-MS/MS
This protocol describes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the targeted quantification of DAG species.
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
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Reversed-phase C18 column.
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Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Reagents:
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Mobile Phase A: Acetonitrile/water (e.g., 60:40) with an additive like ammonium formate or acetate.
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Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive.
Procedure:
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Chromatographic Separation: Inject the reconstituted lipid extract onto the C18 column. Use a gradient of Mobile Phase A and B to separate the different lipid classes and individual DAG species.
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Mass Spectrometry Analysis: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify specific DAGs.
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MRM Transitions: For each endogenous DAG species and the 1,3-18:0 DG-d5 internal standard, set up a specific MRM transition. This involves selecting the precursor ion (the [M+NH₄]⁺ or [M+H]⁺ adduct of the DAG) and a specific product ion (typically corresponding to the neutral loss of one of the fatty acid chains).
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Quantification: Create a calibration curve using known concentrations of a non-deuterated DAG standard. The concentration of the endogenous DAGs in the sample is determined by comparing the peak area ratio of the endogenous DAG to the 1,3-18:0 DG-d5 internal standard against the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the quantification of diacylglycerols using 1,3-18:0 DG-d5 as an internal standard.
Biological Significance and Signaling Pathways
Diacylglycerols are crucial signaling molecules in a variety of cellular processes. 1,3-distearoylglycerol, the non-deuterated counterpart of 1,3-18:0 DG-d5, is a naturally occurring lipid that can participate in these pathways. The primary signaling role of DAGs is the activation of Protein Kinase C (PKC).
The Diacylglycerol (DAG) - Protein Kinase C (PKC) Signaling Pathway
This pathway is initiated by the activation of phospholipase C (PLC), which can be triggered by various cell surface receptors, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).
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Receptor Activation: An extracellular signal (e.g., a hormone or growth factor) binds to its receptor on the cell surface.
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PLC Activation: The activated receptor stimulates PLC.
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PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
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IP₃ and Calcium Release: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm.
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PKC Activation: The increase in intracellular Ca²⁺ and the presence of DAG in the plasma membrane synergistically activate members of the PKC family.
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Downstream Signaling: Activated PKC phosphorylates a wide range of target proteins, leading to various cellular responses such as cell proliferation, differentiation, apoptosis, and inflammation.
Diacylglycerol Signaling Pathway Diagram
Caption: The Diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC).
